molecular formula C7H5Cl2NO B1337484 alpha,3-Dichlorobenzaldoxime CAS No. 29203-59-6

alpha,3-Dichlorobenzaldoxime

Cat. No. B1337484
CAS RN: 29203-59-6
M. Wt: 190.02 g/mol
InChI Key: WQWDKLMCIBTGKV-YFHOEESVSA-N
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Description

Alpha,3-Dichlorobenzaldoxime is a chemical compound that is part of the broader class of aldoximes. Aldoximes are organic compounds characterized by the presence of an oxime functional group attached to an aldehyde group. The specific structure of alpha,3-dichlorobenzaldoxime suggests that it is a benzene derivative with two chlorine atoms and an aldoxime group attached to the ring.

Synthesis Analysis

The synthesis of related chloroaldoxime compounds has been explored in various studies. For instance, the synthesis of alpha-chloroaldoxime O-methanesulfonates has been achieved, which are stable compounds that can be stored at ambient temperature without special precautions . These compounds serve as intermediates in the synthesis of functionalized benzimidazoles, indicating their utility in organic synthesis. Additionally, a novel one-step synthesis of o-dichlorobenzaldehydes from acyclic alpha,beta-epoxy ketones has been developed using the Vilsmeier reaction . This method provides a versatile approach to synthesizing dichlorobenzaldehyde derivatives, which could be further transformed into alpha,3-dichlorobenzaldoxime through subsequent reactions.

Molecular Structure Analysis

The molecular structure of alpha,3-dichlorobenzaldoxime can be inferred from related compounds. For example, the stereochemistry of diazine derivatives has been analyzed using 1H NMR and X-ray diffractometry, revealing different conformational chiralities in solution versus the solid state . Although not directly related to alpha,3-dichlorobenzaldoxime, this study provides insight into the structural analysis of chlorinated aromatic compounds, which could be applicable to understanding the molecular structure of alpha,3-dichlorobenzaldoxime.

Chemical Reactions Analysis

Chemical reactions involving chloroaldoximes and related compounds have been investigated. The reactions of alpha-chloroaldoxime O-methanesulfonates with anilines require an additive to activate the sulfonate, with TMEDA being the most efficient . Furthermore, the asymmetric hydration of alpha,alpha-dichloro aldehydes catalyzed by N-heterocyclic carbenes has been described, leading to the synthesis of enantioenriched alpha-chloro carboxylic acids . These studies demonstrate the reactivity of chloroaldoximes and their potential in various chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of alpha,3-dichlorobenzaldoxime are not detailed in the provided papers, the properties of similar compounds can offer some insights. The stability of alpha-chloroaldoxime O-methanesulfonates at room temperature suggests that alpha,3-dichlorobenzaldoxime may also exhibit stability under similar conditions . The reactivity of alpha,alpha-dichloro aldehydes in catalytic asymmetric hydration indicates that alpha,3-dichlorobenzaldoxime could potentially participate in similar reactions, affecting its physical and chemical behavior .

Scientific Research Applications

Materials Science and Catalysis

Compounds with similar structural features to alpha,3-Dichlorobenzaldoxime are often explored for their potential in materials science, including the synthesis of nanoparticles and catalysts. For instance, the study on hematite (alpha-Fe2O3) with various morphologies discusses the ionic liquid-assisted synthesis of nanoparticles, highlighting the importance of controlling chemical structures for specific applications in catalysis and environmental remediation (Lian et al., 2009).

Medicinal Chemistry and Pharmacology

In the context of medicinal chemistry, the structural manipulation of compounds, including those with halogen atoms similar to alpha,3-Dichlorobenzaldoxime, plays a crucial role in the development of new therapeutics. For example, the study on N-Heterocyclic carbene-catalyzed asymmetric hydration for the synthesis of alpha-protio and alpha-deuterio alpha-chloro and alpha-fluoro carboxylic acids demonstrates the synthetic utility of halogen-containing compounds in creating bioactive molecules with potential pharmaceutical applications (Vora & Rovis, 2010).

Environmental Chemistry

The degradation and environmental impact of chlorinated compounds, similar to alpha,3-Dichlorobenzaldoxime, are of significant concern. Studies on the anaerobic degradation of hexachlorocyclohexane isomers in liquid and soil slurry systems provide insights into the bioremediation strategies for removing persistent organic pollutants from the environment (Quintero et al., 2005).

Safety And Hazards

Specific safety data and hazards associated with alpha,3-Dichlorobenzaldoxime were not found in the search results.


Future Directions

Alpha,3-Dichlorobenzaldoxime has potential applications in the field of chemistry1. However, specific future directions or potential advancements were not found in the search results.


Relevant Papers
A patent was found that describes the preparation of a benzaldoxime, which could potentially include alpha,3-Dichlorobenzaldoxime
4. However, specific papers focusing on alpha,3-Dichlorobenzaldoxime were not found in the search results. Further research may be needed to find relevant academic papers on this compound.


properties

IUPAC Name

(1Z)-3-chloro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDKLMCIBTGKV-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449212
Record name 3-Chloro-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,3-Dichlorobenzaldoxime

CAS RN

29203-59-6
Record name 3-Chloro-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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